6-Bromo-1H-indazole-3-carbonitrile
Overview
Description
6-Bromo-1H-indazole-3-carbonitrile is a heterocyclic organic compound that features a bromine atom at the 6th position, a cyano group at the 3rd position, and an indazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
6-Bromo-1H-indazole-3-carbonitrile is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets by hindering their viability . This interaction results in the inhibition of the proangiogenic cytokines associated with tumor development . For instance, compound 11c, a derivative of this compound, was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF .
Biochemical Pathways
The compound affects the biochemical pathways associated with cancer cell viability and angiogenesis . By inhibiting the viability of cancer cells and proangiogenic cytokines, the compound disrupts the pathways that promote tumor growth and development .
Result of Action
The result of the compound’s action is the inhibition of cancer cell viability and angiogenesis . This leads to a decrease in tumor growth and development . Additionally, the compound exhibits antioxidant activities, as evidenced by its ability to scavenge various radicals .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-indazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain proangiogenic cytokines such as tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) . These interactions are crucial in the compound’s potential anticancer and antiangiogenic properties. Additionally, this compound exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit the viability of human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of proangiogenic cytokines, thereby inhibiting angiogenesis and tumor growth . Furthermore, its antioxidant properties help in reducing cellular damage caused by oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s ability to inhibit TNFα, VEGF, and EGF is mediated through direct binding interactions, which block the signaling pathways associated with these cytokines . Additionally, its antioxidant activity is attributed to its capacity to scavenge reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of angiogenesis and tumor growth, as well as prolonged antioxidant protection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound exhibit significant anticancer and antiangiogenic effects without causing toxicity . At higher doses, some adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . The compound’s antioxidant activity is mediated through its interaction with enzymes involved in ROS detoxification, such as superoxide dismutase (SOD) and catalase . Additionally, its anti-inflammatory effects are linked to the modulation of enzymes involved in the synthesis of proinflammatory mediators .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been observed to accumulate in tumor tissues, where it exerts its anticancer and antiangiogenic effects . Its distribution is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to intracellular targets . These properties contribute to its selective targeting of cancer cells while sparing normal tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cancer cells, where it interacts with key signaling molecules and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action . The nuclear localization of this compound is particularly important for its ability to modulate gene expression and inhibit tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromo-1H-indazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indazole core can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Various substituted indazole derivatives.
Reduction Products: 6-Bromo-1H-indazole-3-amine.
Oxidation Products: Oxidized indazole derivatives with additional functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It serves as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
6-Bromo-1H-indazole-4-carboxaldehyde: Similar structure but with an aldehyde group at the 4th position.
6-Bromo-1H-indazole-3-amine: Similar structure but with an amine group instead of a cyano group.
1H-indazole-3-carbonitrile: Lacks the bromine atom at the 6th position.
Uniqueness: 6-Bromo-1H-indazole-3-carbonitrile is unique due to the presence of both the bromine atom and the cyano group, which confer distinct chemical reactivity and biological activity. These functional groups enable diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
6-bromo-1H-indazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHCHQOAQMIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646555 | |
Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-24-0 | |
Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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